Cas no 2034445-55-9 (3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide)

3-(Phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide is a specialized organic compound featuring a phenylsulfanyl moiety linked to a propanamide backbone, further functionalized with a pyrimidin-5-yl ethyl group. This structure suggests potential utility in medicinal chemistry or as an intermediate in pharmaceutical synthesis, owing to its combination of sulfur-containing and heterocyclic components. The phenylsulfanyl group may enhance lipophilicity, while the pyrimidine moiety could contribute to binding interactions in biologically active molecules. Its well-defined molecular architecture makes it suitable for targeted applications in drug discovery or as a scaffold for further derivatization. The compound's purity and stability are critical for reproducible results in research settings.
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide structure
2034445-55-9 structure
商品名:3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
CAS番号:2034445-55-9
MF:C15H17N3OS
メガワット:287.3800
CID:5351418

3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide 化学的及び物理的性質

名前と識別子

    • 3-phenylsulfanyl-N-(2-pyrimidin-5-ylethyl)propanamide
    • 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide
    • 3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
    • インチ: 1S/C15H17N3OS/c19-15(7-9-20-14-4-2-1-3-5-14)18-8-6-13-10-16-12-17-11-13/h1-5,10-12H,6-9H2,(H,18,19)
    • InChIKey: CYAYPLKTVZTTOY-UHFFFAOYSA-N
    • ほほえんだ: S(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])C(N([H])C([H])([H])C([H])([H])C1=C([H])N=C([H])N=C1[H])=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 276
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 80.2

3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6284-0128-30mg
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
2034445-55-9 90%+
30mg
$178.5 2023-04-24
Life Chemicals
F6284-0128-5mg
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
2034445-55-9
5mg
$103.5 2023-09-09
Life Chemicals
F6284-0128-2μmol
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
2034445-55-9
2μmol
$85.5 2023-09-09
Life Chemicals
F6284-0128-10μmol
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
2034445-55-9
10μmol
$103.5 2023-09-09
Life Chemicals
F6284-0128-5μmol
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
2034445-55-9
5μmol
$94.5 2023-09-09
Life Chemicals
F6284-0128-1mg
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
2034445-55-9
1mg
$81.0 2023-09-09
Life Chemicals
F6284-0128-20mg
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
2034445-55-9
20mg
$148.5 2023-09-09
Life Chemicals
F6284-0128-4mg
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
2034445-55-9
4mg
$99.0 2023-09-09
Life Chemicals
F6284-0128-10mg
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
2034445-55-9
10mg
$118.5 2023-09-09
Life Chemicals
F6284-0128-20μmol
3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide
2034445-55-9
20μmol
$118.5 2023-09-09

3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide 関連文献

3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamideに関する追加情報

Introduction to Compound with CAS No. 2034445-55-9 and Product Name: 3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide

The compound with the CAS number 2034445-55-9 and the product name 3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a phenylsulfanyl group and a pyrimidin-5-yl ethyl moiety, which are known for their diverse biological activities and interactions with biological targets.

Recent research in the field of chemical biology has highlighted the importance of heterocyclic compounds in drug design. The pyrimidin-5-yl group, in particular, is a common structural motif found in many bioactive molecules, including antiviral, anticancer, and antimicrobial agents. This group is known for its ability to interact with various biological targets, such as enzymes and receptors, making it a valuable component in the development of new therapeutic agents. The presence of this moiety in the compound with CAS no. 2034445-55-9 suggests that it may exhibit similar biological activities, which has prompted further investigation into its potential therapeutic applications.

The phenylsulfanyl group is another key feature of this compound that contributes to its unique chemical properties. Sulfur-containing compounds are well-documented for their role in various biological processes and have been widely explored in medicinal chemistry. The phenylsulfanyl group can participate in hydrogen bonding, hydrophobic interactions, and other forms of molecular recognition, which are crucial for the design of effective drugs. The combination of the phenylsulfanyl and pyrimidin-5-yl groups in this compound may enhance its binding affinity and selectivity towards specific biological targets, making it a promising candidate for further development.

In the context of drug discovery, the development of novel amide-based compounds has been a focal point due to their versatility and efficacy. The amide functional group is known for its ability to modulate protein-protein interactions and enzyme activity, making it an attractive scaffold for drug design. The compound with CAS no. 2034445-55-9, featuring an amide linkage between the phenylsulfanyl group and the pyrimidin-5-yl ethyl moiety, represents an innovative approach to designing molecules with enhanced pharmacological properties.

Recent studies have demonstrated that amide-based compounds can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The structural features of this compound suggest that it may interact with various biological targets, potentially leading to therapeutic benefits. For instance, the pyrimidin-5-yl group may interact with kinases or other enzymes involved in cancer progression, while the phenylsulfanyl group could modulate inflammatory pathways. These interactions could be harnessed to develop novel treatments for various diseases.

The synthesis and characterization of this compound have been areas of active research. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently. Techniques such as multi-step organic synthesis, including cross-coupling reactions and nucleophilic substitutions, have been utilized to introduce the desired functional groups at specific positions within the molecule. Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the structural integrity of the compound.

The pharmacological evaluation of this compound has revealed promising results in preclinical studies. In vitro assays have shown that it exhibits inhibitory activity against several target enzymes and receptors relevant to various diseases. For example, preliminary data suggest that it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory responses. These findings underscore the potential therapeutic value of this compound and warrant further investigation.

Moreover, computational studies have been conducted to gain insights into the molecular interactions between this compound and its potential biological targets. Molecular docking simulations have been used to predict how this compound binds to specific proteins or enzymes. These simulations provide valuable information about binding affinities, binding modes, and key interaction residues, which can guide further optimization efforts.

The future directions for research on this compound include optimizing its chemical structure to enhance its pharmacological properties. This could involve modifying substituents on the phenylsulfanyl or pyrimidin-5-yl groups to improve solubility, bioavailability, or target specificity. Additionally, exploring new synthetic routes could lead to more efficient production methods.

Collaborations between academic institutions and pharmaceutical companies are essential for advancing the development of this compound from preclinical studies to clinical trials. Such partnerships can provide access to additional resources, expertise, and infrastructure necessary for comprehensive testing and validation.

The broader implications of this research extend beyond individual compounds like those with CAS no. 2034445-55-9 or named as 3-(phenylsulfanyl)-N-[2-(pyrimidin-5-yl)ethyl]propanamide. They contribute to our understanding of how structural features influence biological activity and provide valuable insights for future drug discovery efforts. By leveraging innovative chemical strategies and interdisciplinary approaches

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